Cas no 103347-70-2 (2-Naphthalenol, 7-amino-1,3-dichloro-5,6,7,8-tetrahydro-)

2-Naphthalenol, 7-amino-1,3-dichloro-5,6,7,8-tetrahydro- 化学的及び物理的性質
名前と識別子
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- 2-Naphthalenol, 7-amino-1,3-dichloro-5,6,7,8-tetrahydro-
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計算された属性
- せいみつぶんしりょう: 231.021769g/mol
- どういたいしつりょう: 231.021769g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 214
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 232.1g/mol
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 46.2Ų
2-Naphthalenol, 7-amino-1,3-dichloro-5,6,7,8-tetrahydro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-24818544-1.0g |
7-amino-1,3-dichloro-5,6,7,8-tetrahydronaphthalen-2-ol |
103347-70-2 | 95% | 1.0g |
$0.0 | 2023-01-23 |
2-Naphthalenol, 7-amino-1,3-dichloro-5,6,7,8-tetrahydro- 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Shouqin Tain,Neway Belachew,Kwadwo Asare Owusu,Xiujian Zhao RSC Adv., 2021,11, 13556-13563
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Gayan A. Appuhamillage,John C. Reagan,Sina Khorsandi,Joshua R. Davidson,Ronald A. Smaldone Polym. Chem., 2017,8, 2087-2092
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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2-Naphthalenol, 7-amino-1,3-dichloro-5,6,7,8-tetrahydro-に関する追加情報
2-Naphthalenol, 7-amino-1,3-dichloro-5,6,7,8-tetrahydro-
The compound 2-Naphthalenol, 7-amino-1,3-dichloro-5,6,7,8-tetrahydro- (CAS NO 103347-70-2) is a naphthol derivative with unique structural features that have garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound incorporates a naphthalene ring system, which is known for its aromatic properties, combined with functional groups such as an amino group (-NH2) and chlorine atoms (Cl), positioned at specific locations to create a highly customized chemical entity.
Naphthol derivatives are widely studied due to their potential pharmacological activities. The presence of the amino group in 7-amino-1,3-dichloro-5,6,7,8-tetrahydro-2-naphthalenol suggests that this compound may exhibit nitrogen-containing heterocyclic chemistry, which is often associated with biological activity. Additionally, the chlorinated positions (1 and 3) add a layer of complexity to its structure, potentially influencing both its physical properties and interactions with biological systems.
Recent studies have highlighted the importance of naphthol derivatives in drug discovery, particularly in the development of anti-inflammatory agents, antioxidants, and compounds with potential use in oncology. The unique combination of substituents in this compound—amino, chloro, and hydroxyl groups—positions it as a promising candidate for exploring its role in these therapeutic areas.
One of the most intriguing aspects of 2-Naphthalenol, 7-amino-1,3-dichloro-5,6,7,8-tetrahydro- is its tetrahydrofuran-like ring system, which suggests that it may possess properties associated with cyclic ethers. This structural feature could potentially contribute to lipophilic interactions, enhancing its ability to cross biological membranes and interact with target molecules.
Furthermore, the compound's amino group could serve as a site for further functionalization, allowing chemists to explore various bioisosteric replacements or modifications that might enhance its pharmacokinetic profile or increase its selectivity toward specific biological targets. This makes it an attractive starting point for drug design and optimization efforts.
Recent advancements in crystallography and structure-activity relationship (SAR) studies have enabled researchers to gain deeper insights into how structural modifications influence the pharmacological properties of naphthol derivatives. By leveraging these tools, scientists can better understand the molecular interactions of 2-Naphthalenol, 7-amino-1,3-dichloro-5,6,7,8-tetrahydro- and optimize its structure for desired therapeutic outcomes.
Moreover, the compound's chlorine substituents may play a critical role in its pharmacokinetics. Chlorine atoms are known to influence metabolism, particularly through cytochrome P450 enzymes, which can impact both clearance and drug-drug interactions. This aspect is crucial when considering the toxicological profile of the compound and its potential for clinical application.
Given its complex structure and functional diversity, 2-Naphthalenol, 7-amino-1,3-dichloro-5,6,7,8-tetrahydro- represents a valuable tool in the pharmaceutical industry. Its properties make it suitable for exploring various biological pathways, including those involved in inflammation, oxidative stress, and potentially even neurodegenerative diseases.
As research in the naphthol derivative class continues to evolve, compounds like 2-Naphthalenol, 7-amino-1,3-dichloro-5,6,7,8-tetrahydro- are expected to play a pivotal role in unlocking new therapeutic avenues. Their unique structural features and versatile functional groups provide chemists with the necessary building blocks to design innovative drugs that address unmet medical needs.
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